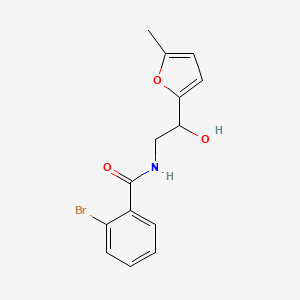

2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

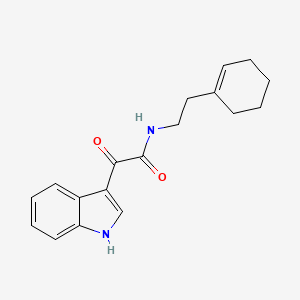

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide” can be analyzed using its molecular formula C14H14BrNO3. The compound contains a benzamide moiety, which is a carboxamide derived from benzoic acid, and a 5-methylfuran moiety, which is a furan substituted by a methyl group at position 5 .Aplicaciones Científicas De Investigación

Antidopaminergic Properties

Research into similar compounds, notably those involving bromo and benzamide structures, has shown potential applications in the field of antipsychotic agents. For example, studies on (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds have highlighted their significant antidopaminergic properties, making them suitable for investigating dopamine D-2 mediated responses both in vitro and in vivo. These compounds, due to their selective inhibition of hyperactivity components, indicate a lower propensity for inducing extrapyramidal side effects, a common concern with antipsychotic medication (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Antifungal Applications

Compounds structurally related to 2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide have been explored for their antifungal potential. A study involving the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has demonstrated their possible use as antifungal agents. Such research opens avenues for developing novel antifungal medications that leverage the unique structural properties of these compounds (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

CCR5 Antagonist for HIV Treatment

A practical approach to synthesizing compounds like 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an orally active CCR5 antagonist, shows potential in HIV treatment. This research demonstrates the feasibility of creating effective CCR5 antagonists, which are crucial for blocking HIV entry into cells. The methodology outlined could be applied to similar compounds, including 2-bromo-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide, to explore their potential as HIV therapeutics (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Mecanismo De Acción

Mode of Action

It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide . These factors can include pH, temperature, presence of other compounds, and more.

Propiedades

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-9-6-7-13(19-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHJDWBDNOPNDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)

![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)

![Methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960943.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2960944.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)